molecular formula C22H14ClF3N2O4S B2543911 (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile CAS No. 1025299-85-7

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile

Cat. No.: B2543911
CAS No.: 1025299-85-7
M. Wt: 494.87
InChI Key: KRZLXRJDEKZMBY-WOJGMQOQSA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a sophisticated chemical probe designed for inhibiting specific kinase targets in biomedical research. Its core structure, featuring a (2E)-prop-2-enenitrile motif, is characteristic of a class of Type II kinase inhibitors that target the unique DFG-out conformation of certain kinases. The molecule is engineered with a 4-chlorobenzenesulfonyl group that typically occupies a hydrophobic allosteric pocket adjacent to the ATP-binding site, while the trifluoromethylpyridinyloxy phenyl moiety extends to confer selectivity. This compound is of significant research value for investigating dysregulated signaling pathways in oncology and inflammatory diseases. It serves as a critical tool for elucidating the mechanistic roles of specific kinases in cellular proliferation and survival, enabling target validation and pathway analysis in vitro. Researchers utilize this compound to study kinase autophosphorylation, downstream signaling events, and to model the effects of targeted inhibition in complex biological systems. Its structure-activity relationship (SAR) is optimized for potent and selective binding, making it a valuable asset for hit-to-lead optimization campaigns in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O4S/c1-31-19-4-2-3-14(21(19)32-20-10-5-15(13-28-20)22(24,25)26)11-18(12-27)33(29,30)17-8-6-16(23)7-9-17/h2-11,13H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLXRJDEKZMBY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorobenzenesulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.

    Coupling with the methoxyphenyl derivative: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Introduction of the trifluoromethylpyridinyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond to a single bond.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in inhibiting pathways involved in inflammation, suggesting that this compound could be further explored in this context.
  • Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case studies have demonstrated the biological activities of similar compounds:

  • Inhibition of Enzymatic Activity : Research shows that compounds with similar structures can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance .
  • Molecular Docking Studies : Computational studies have indicated potential interactions with targets involved in cancer and inflammatory pathways, paving the way for further experimental validation .
  • Anti-inflammatory Activity : A study evaluated a series of sulfonamide derivatives, finding that those with similar structural motifs exhibited significant inhibition of pro-inflammatory cytokines . The potential application of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile in treating conditions like rheumatoid arthritis warrants further investigation.
  • Anticancer Efficacy : In vitro studies on related compounds have shown promising results against various cancer cell lines. For instance, compounds targeting the apoptosis pathway demonstrated effective inhibition of cell proliferation . This suggests that the compound may also possess anticancer properties that merit exploration.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethylpyridinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other prop-2-enenitrile derivatives, differing primarily in substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties/Bioactivity Reference
Target Compound C₂₂H₁₆ClF₃N₂O₄S 496.89 4-chlorobenzenesulfonyl, 3-methoxy-2-(5-CF₃-pyridin-2-yloxy)phenyl Enhanced metabolic stability; potential enzyme inhibition due to sulfonyl and CF₃ groups N/A
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile C₁₅H₁₀Cl₂N₂ 289.16 Chlorophenyl, amino High acidity (pKa = -2.85); possible bioactivity modulation via H-bonding
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile C₂₁H₁₅Cl₂N₃O₄ 444.27 Chlorophenyl, pyrimidinyl Potential DNA/RNA interaction due to pyrimidine moiety
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile C₂₀H₁₇N₃O₄S 408.43 Thiazolyl, dimethoxyphenyl, nitro Nitro group may confer redox activity; thiazole could enhance antimicrobial properties

Key Observations:

Substituent Effects on Reactivity: The target’s sulfonyl group is more electron-withdrawing than the amino group in , likely increasing electrophilicity and acidity.

The pyridine ring’s nitrogen could engage in π-stacking or hydrogen bonding, differing from pyrimidine () or thiazole () interactions.

Solubility and Stability: The target’s CF₃ group and sulfonyl moiety may reduce aqueous solubility compared to amino () or methoxy derivatives but improve metabolic stability. Thiazole-containing compounds () often exhibit higher thermal stability due to aromatic heterocycles.

Research Findings and Hypotheses

Bioactivity Predictions

  • Antimicrobial Activity : Analogues with thiazole () or pyridine rings often show antimicrobial effects. The target’s CF₃ group may enhance potency against resistant strains.
  • Herbicidal Potential: Similar nitrile-containing compounds (e.g., ) exhibit herbicidal activity, suggesting possible agrochemical applications.

Physicochemical Properties

  • pKa : Estimated to be lower than (-2.85) due to the stronger electron-withdrawing sulfonyl group.
  • LogP : Predicted ~3.5 (moderate lipophilicity), balancing solubility and membrane penetration.

Biological Activity

The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features several notable functional groups:

  • Chlorobenzenesulfonyl group : Known for its role in enhancing biological activity through interactions with various enzymes.
  • Methoxy and trifluoromethyl groups : These substituents can significantly influence the lipophilicity and reactivity of the molecule, potentially affecting its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its interaction with specific targets, including enzymes involved in critical biological processes.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • A study examined the inhibitory effects of related compounds on AChE, revealing that modifications in the molecular structure can lead to varying degrees of inhibition. Compounds with similar structures showed IC50 values ranging from 5.4 μM to 24.3 μM against AChE, indicating moderate to strong inhibitory potential .
  • Cyclooxygenase (COX) Inhibition :
    • The compound was evaluated for its ability to inhibit COX enzymes, which are crucial in inflammatory processes. Related compounds exhibited moderate inhibition, suggesting that the sulfonyl group may play a role in enhancing this activity .
  • Lipoxygenase Inhibition :
    • Similar studies indicated that derivatives of this compound could inhibit lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid and are implicated in inflammatory responses .

Cytotoxicity

The cytotoxic effects of this compound were tested against various cancer cell lines. For instance, derivatives with similar structures showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships .

Case Studies

Several case studies have highlighted the biological significance of compounds similar to this compound:

  • Study on Anti-inflammatory Properties :
    • A series of sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory activities. The presence of a sulfonyl group was correlated with enhanced inhibition of COX enzymes, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .
  • Evaluation of Antibacterial Activity :
    • Compounds containing similar structural motifs were screened for antibacterial properties against various strains. The results indicated significant antibacterial activity, suggesting potential applications in treating infections .

Data Tables

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAChE5.4 - 24.3
COX InhibitionCOX-1/COX-2Moderate
LOX InhibitionLOX-5/LOX-15Moderate
CytotoxicityMCF-7Significant

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